2-Chloro-9-phenoxyacridine
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Overview
Description
2-Chloro-9-phenoxyacridine is a derivative of acridine, a class of compounds known for their broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications .
Preparation Methods
The synthesis of 2-Chloro-9-phenoxyacridine typically involves the reaction of 9-chloroacridine with phenol. One common method involves heating 9-chloroacridine with phenol in the presence of ammonium carbonate at elevated temperatures . This reaction yields this compound as the primary product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Chloro-9-phenoxyacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-9-phenoxyacridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives.
Mechanism of Action
The mechanism of action of 2-Chloro-9-phenoxyacridine primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This disruption can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent.
Comparison with Similar Compounds
2-Chloro-9-phenoxyacridine can be compared to other acridine derivatives such as:
9-Aminoacridine: Known for its antimicrobial properties.
Amsacrine: An anticancer agent that also intercalates into DNA.
Triazoloacridone: Another derivative with potential anticancer activity.
What sets this compound apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
61981-62-2 |
---|---|
Molecular Formula |
C19H12ClNO |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
2-chloro-9-phenoxyacridine |
InChI |
InChI=1S/C19H12ClNO/c20-13-10-11-18-16(12-13)19(22-14-6-2-1-3-7-14)15-8-4-5-9-17(15)21-18/h1-12H |
InChI Key |
OUQOLFIGVPTKMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C=C(C=CC3=NC4=CC=CC=C42)Cl |
Origin of Product |
United States |
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